4,6-Dimethoxypyridine-3-boronic acid
Overview
Description
4,6-Dimethoxypyridine-3-boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a pyridine ring substituted with two methoxy groups at the 4 and 6 positions. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethoxypyridine-3-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Result of Action
The primary molecular and cellular effect of this compound’s action is the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the stability of the boronic acid reagent is crucial for the success of the reaction . Therefore, the reaction should be carried out in a well-controlled environment to ensure the efficacy and stability of the compound .
Biochemical Analysis
Biochemical Properties
4,6-Dimethoxypyridine-3-boronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers an organic group to the palladium center. This interaction is crucial for the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with palladium catalysts in Suzuki-Miyaura cross-coupling reactions. The boronic acid group of this compound undergoes transmetalation with the palladium center, facilitating the transfer of an organic group to the palladium. This process is essential for the formation of new carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxypyridine-3-boronic acid typically involves the borylation of 4,6-dimethoxypyridine. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of the boronic acid component can mitigate costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxypyridine-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds, respectively.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and solvent (e.g., dichloromethane).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amines or ethers.
Oxidation: Boronic esters.
Reduction: Boranes.
Scientific Research Applications
4,6-Dimethoxypyridine-3-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,6-Dimethoxypyridine-3-boronic acid
- 3,6-Dimethoxypyridazine-4-boronic acid
- 4-Methoxypyridine-3-boronic acid
Comparison: 4,6-Dimethoxypyridine-3-boronic acid is unique due to the specific positioning of the methoxy groups, which can influence its reactivity and selectivity in chemical reactions. Compared to similar compounds, it may offer distinct advantages in terms of stability and functional group compatibility .
Properties
IUPAC Name |
(4,6-dimethoxypyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO4/c1-12-6-3-7(13-2)9-4-5(6)8(10)11/h3-4,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGCUDIEQMAMTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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